6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and materials. Its molecular structure, characterized by a benzoxazine core substituted with bromo and methyl groups, allows for a variety of chemical reactions and properties.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, closely related to 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine, can be achieved through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization starting from readily available precursors. This method shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is critical to their chemical reactivity and properties. X-ray diffraction analysis has been used to unequivocally establish the configuration around the double bond of major stereoisomers, providing insights into the molecular geometry and electronic structure (Gabriele et al., 2006).
Chemical Reactions and Properties
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes unique chemical reactions due to its active bromo and methyl groups. For example, it exhibits chemoselectivity towards amines, Schiff bases, and azines, involving unusual cleavage and formation of various compounds through nucleophilic attack and condensation reactions (Derbala, 1996).
Scientific Research Applications
Synthesis and Derivative Formation
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine and its derivatives have been extensively researched for their synthesis methods and potential applications in various fields. Moustafa (2005) details the synthesis of new fused and spiro 1,4-benzoxazine derivatives, including reactions with various compounds to produce thieno-1,4-benzoxazines, pyrano-1,4-benzoxazine derivatives, and spiro compounds, indicating the chemical versatility and potential for further application development in materials science and synthetic chemistry (Moustafa, 2005).
Antimicrobial and Antitubercular Activity
Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and investigated their antimicrobial activities. Their work demonstrates the potential of these compounds in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006). Additionally, Waisser et al. (2007) synthesized halogenated 1,3-benzoxazine diones, showing significant in vitro activity against mycobacterium strains, highlighting their potential in developing antitubercular drugs (Waisser et al., 2007).
Heterocyclic Transformation and Biological Activity
El-Hashash et al. (2016) explored the reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one towards various nucleophiles, affording quinazolinones with anticipated biological activity. This work suggests a pathway for creating compounds with potential pharmacological applications (El-Hashash, Azab, & Morsy, 2016). In addition, Rudyanto et al. (2014) synthesized 1,3-benzoxazine derivatives from eugenol, examining their biological activity through brine shrimp lethality tests, indicating potential for further study in bioactive compound development (Rudyanto et al., 2014).
Antiviral Activity and Pharmaceutical Applications
Dinakaran et al. (2003) synthesized 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, evaluating their antiviral activity and cytotoxicity. This study highlights the potential of these compounds in developing antiviral agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYXJDPNHUFKLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441769 |
Source
|
Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |
CAS RN |
188947-79-7 |
Source
|
Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.